Potassium 4-iodobenzenesulfonate
Overview
Description
Preparation Methods
Potassium 4-iodobenzenesulfonate can be synthesized by the oxidation of 4-iodobenzenesulfonic acid with Oxone in water . The reaction conditions involve treating the aqueous layer with Oxone at 60°C, followed by filtration of the precipitate . This potassium salt can be further converted into 4-iodylbenzenesulfonic acid by treatment with the acidic form of Amberlyst 15 in water . Industrial production methods typically involve similar oxidative processes, ensuring the compound’s purity and stability .
Chemical Reactions Analysis
Potassium 4-iodobenzenesulfonate undergoes various types of chemical reactions, primarily oxidation and substitution reactions. It is particularly useful as a recyclable reagent for oxidative iodination of alkenes, alkynes, and ketones. Common reagents used in these reactions include Oxone and Amberlyst 15. The major products formed from these reactions are aliphatic iodides and iodoketones.
Scientific Research Applications
Potassium 4-iodobenzenesulfonate has numerous scientific research applications. It is widely used as a thermally stable and water-soluble hypervalent iodine-based oxidant. This compound is particularly effective for oxidative iodination of aromatic substrates, making it valuable in organic synthesis. Additionally, it is used in the synthesis of new hypervalent iodine compounds, which have applications in oxidation, rearrangement, and cyclization reactions. Its ability to be recovered from reaction mixtures makes it a cost-effective choice for large-scale industrial applications. Furthermore, it finds use in material science research.
Mechanism of Action
The mechanism of action of Potassium 4-iodobenzenesulfonate involves its role as a hypervalent iodine oxidant . It facilitates oxidative iodination by transferring iodine to the substrate, resulting in the formation of iodinated products . The molecular targets and pathways involved include the activation of aromatic substrates and the formation of stable iodine intermediates .
Comparison with Similar Compounds
Potassium 4-iodobenzenesulfonate is unique due to its stability and water solubility, which are not commonly found in other hypervalent iodine compounds . Similar compounds include Potassium 4-iodylbenzenesulfonate and 4-iodobenzenesulfonic acid . These compounds share similar oxidative properties but differ in their solubility and stability profiles .
Properties
IUPAC Name |
potassium;4-iodobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXILXFUIWOQAP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IKO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635780 | |
Record name | Potassium 4-iodobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13035-63-7 | |
Record name | Potassium 4-iodobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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